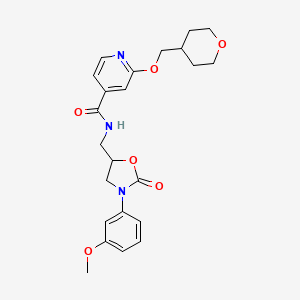

![molecular formula C13H14N2O2S B2773046 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid CAS No. 869634-04-8](/img/structure/B2773046.png)

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

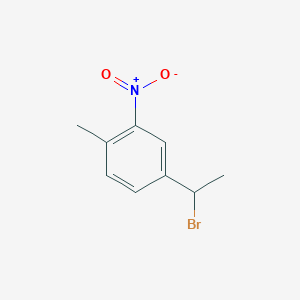

“4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” is a compound with the CAS Number: 869634-04-8 . It has a molecular weight of 262.33 . The IUPAC name for this compound is 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid .

Synthesis Analysis

The synthesis of thiazole derivatives, such as “4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid”, often involves the reaction of a compound with thiourea in acetic acid . The reaction is typically refluxed for a certain period, and the resulting thiazoles are crystallized from ethanol .Molecular Structure Analysis

The molecular structure of “4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” can be represented by the InChI code: 1S/C13H14N2O2S/c16-12(17)7-4-8-14-13-15-11(9-18-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17) .Chemical Reactions Analysis

Thiazoles, the class of compounds to which “4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” belongs, have been found to exhibit a wide range of biological activities . This suggests that they may participate in a variety of chemical reactions, although specific reactions involving “4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” are not detailed in the available literature.Physical And Chemical Properties Analysis

“4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” is a powder that is stored at room temperature . It has a melting point of 155-156°C .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid, exhibit significant antimicrobial properties. These compounds have been investigated for their ability to inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics or antifungal agents. For instance, sulfazole, a thiazole-based compound, has demonstrated antimicrobial activity .

Anticancer Potential

Thiazoles have attracted attention in cancer research due to their promising anticancer properties. Compounds like tiazofurin, which contains a thiazole moiety, exhibit cytotoxic effects against cancer cells. Researchers continue to explore modifications of thiazole-based structures to enhance their antitumor activity .

Anti-Inflammatory Effects

Studies have evaluated the anti-inflammatory potential of thiazole derivatives, including 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid. In animal models, these compounds have shown inhibition of inflammation, making them relevant for conditions like arthritis and other inflammatory disorders .

Antioxidant Properties

Thiazoles possess antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Researchers have investigated the ability of thiazole-based compounds to scavenge free radicals and protect cells from oxidative harm .

Anti-Alzheimer’s Potential

Although still in early stages, some thiazole derivatives have been explored for their potential in Alzheimer’s disease therapy. These compounds may modulate pathways related to neurodegeneration and cognitive decline .

Antihypertensive Effects

Certain thiazole-containing molecules have demonstrated antihypertensive properties. Researchers investigate their impact on blood pressure regulation and cardiovascular health .

Hepatoprotective Activity

Thiazoles may play a role in protecting liver cells from damage caused by toxins or diseases. Their hepatoprotective effects are of interest in liver-related research .

Orientations Futures

The future directions for research on “4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” could involve further exploration of its potential biological activities, as suggested by the activities of other thiazole derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could also be beneficial.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various targets, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Propriétés

IUPAC Name |

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-12(17)7-4-8-14-13-15-11(9-18-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNKPPYHTUWMSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2772963.png)

![Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2772968.png)

![N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772970.png)

![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)

![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2772981.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2772985.png)